REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[Br:10]Br>C(Cl)Cl>[Br:10][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=1
|
Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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CC1=NC=CC(=C1N)C
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Name
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|
Quantity
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3.16 g
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated under vacuum
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Type
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ADDITION
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Details
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The reaction was poured into H2O (50 mL)
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
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WASH
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Details
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washed with Na2SO3 solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
The CH2Cl2 was concentrated under vacuum
|
Type
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CUSTOM
|
Details
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to afford the crude compound
|
Type
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CUSTOM
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Details
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The crude was purified over SiO2
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Type
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CUSTOM
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Details
|
to afford
|
Name
|
|
Type
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product
|
Smiles
|
BrC1=CC(=C(C(=N1)C)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |